![molecular formula C9H10N2 B2987916 (1H-Indol-7-YL)methanamine CAS No. 408356-52-5](/img/structure/B2987916.png)
(1H-Indol-7-YL)methanamine
Overview
Description
(1H-Indol-7-YL)methanamine is an organic compound with the molecular formula C9H10N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which include (1h-indol-7-yl)methanamine, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they likely induce a variety of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which (1H-Indol-7-YL)methanamine is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-7-YL)methanamine typically involves the reaction of indole with formaldehyde and ammonia or a primary amine. One common method is the reductive amination of indole-7-carboxaldehyde using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-7-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and various substituted indole derivatives.
Scientific Research Applications
(1H-Indol-7-YL)methanamine, also known as 7-aminomethylindole, is an organic compound with the molecular formula . It is a derivative of indole, which features a benzene ring fused to a nitrogen-containing pyrrole ring. this compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is a versatile compound with applications in diverse scientific fields. Its primary applications are in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound serves as a building block in synthesizing complex organic molecules. It can undergo nucleophilic substitutions and electrophilic aromatic substitutions because of its amine and indole functionalities. Reactions involving this compound can yield nitroso or nitro derivatives, secondary or tertiary amines, and various substituted indole derivatives.
Biology
In biology, this compound is valuable for studying interactions with enzymes and receptors in biological systems. Indole derivatives, including this compound, can bind with high affinity to multiple receptors, influencing various biochemical pathways and resulting in diverse biological activities. These derivatives can affect cell function, including cell signaling pathways, gene expression, and cellular metabolism. Some studies on related compounds have demonstrated potential antimicrobial and anticancer properties.
Medicine
The compound is also explored for its potential as a pharmaceutical intermediate or active ingredient. Indole derivatives have a range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Certain α-aminoamides containing an indole moiety have shown analgesic effects on neuropathic pain .
Industry
Comparison with Similar Compounds
Similar Compounds
- (1H-Indol-2-YL)methanamine
- (1H-Indol-3-YL)methanamine
- (1H-Indol-5-YL)methanamine
Uniqueness
(1H-Indol-7-YL)methanamine is unique due to the position of the amino group on the indole ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives.
Biological Activity
(1H-Indol-7-yl)methanamine, an indole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by an indole structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methanamine group is attached at the 7-position of the indole, influencing its chemical reactivity and biological interactions.
Structural Features
Feature | Description |
---|---|
Indole Core | Bicyclic structure with fused benzene and pyrrole rings |
Methanamine Group | Attached at the 7-position of the indole |
Potential Substituents | Variations can include methyl or halogen substitutions |
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. Notably, it may inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. This inhibition could lead to elevated neurotransmitter levels, potentially impacting mood and cognition .
Key Mechanisms
- Enzyme Inhibition : Potentially inhibits MAO, affecting neurotransmitter levels.
- Receptor Interaction : May bind to specific receptors, modulating cellular responses.
- Antimicrobial Properties : Exhibits activity against various microbial strains through membrane disruption.
Biological Activities
Research indicates that this compound possesses several pharmacological properties:
- Antidepressant Effects : By inhibiting MAO, it may contribute to mood enhancement.
- Antimicrobial Activity : Demonstrated effectiveness against bacterial strains, suggesting potential use in treating infections.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
5-Hydroxytryptamine | Indole derivative | Neurotransmitter involved in mood regulation |
Indomethacin | Indole derivative | NSAID used for pain relief |
Tryptophan | Amino acid | Precursor to serotonin; involved in sleep regulation |
Serotonin | Biogenic amine | Regulates mood and behavior |
Each compound shares the indole core but differs in functional groups and biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study demonstrated its potential as an antidepressant by assessing its MAO inhibitory activity in vitro. Results indicated significant inhibition compared to control groups.
- Another investigation focused on its antimicrobial properties against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) that suggest efficacy as an antibacterial agent .
Properties
IUPAC Name |
1H-indol-7-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNYQFZHZZSSQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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